N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide
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Overview
Description
N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide is an organic compound with the molecular formula C10H12N2O4 It is known for its unique chemical structure, which includes a benzyl group, an ethyl group, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.
Amidation: The final step involves the formation of the benzamide structure. This can be achieved by reacting the nitro-methoxy benzene derivative with benzylamine and ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various amine derivatives.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Amines: Reduction of the nitro group yields amine derivatives.
Substituted Benzamides: Substitution reactions yield various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.
Comparison with Similar Compounds
N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide can be compared with other similar compounds such as:
- N,N-diethyl-4-methoxy-3-nitrobenzamide
- 4-methoxy-N-methyl-3-nitrobenzamide
- N-benzhydryl-4-methoxy-3-nitrobenzamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific combination of benzyl and ethyl groups, which may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C17H18N2O4 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C17H18N2O4/c1-3-18(12-13-7-5-4-6-8-13)17(20)14-9-10-16(23-2)15(11-14)19(21)22/h4-11H,3,12H2,1-2H3 |
InChI Key |
AWNIISRLZDQMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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